molecular formula C25H22ClN3O4S2 B11771967 N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide

N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11771967
M. Wt: 528.0 g/mol
InChI Key: KMQNODFSFAJDQI-UHFFFAOYSA-N
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Description

“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenyl-tosyl-imidazole moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Phenyl and Tosyl Groups: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tosyl group can be added through a sulfonation reaction.

    Attachment of the Chloro-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the chloro-methoxyphenyl group is attached to the imidazole ring.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the tosyl group.

    N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide linkage instead of acetamide.

Uniqueness

The presence of the tosyl group and the specific arrangement of functional groups in “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonyl-5-phenylimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22ClN3O4S2/c1-17-8-11-20(12-9-17)35(31,32)29-22(18-6-4-3-5-7-18)15-27-25(29)34-16-24(30)28-21-14-19(26)10-13-23(21)33-2/h3-15H,16H2,1-2H3,(H,28,30)

InChI Key

KMQNODFSFAJDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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